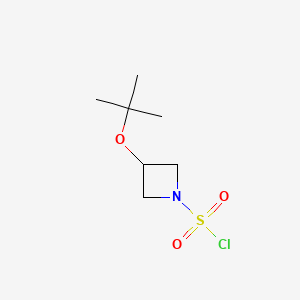
3-(tert-Butoxy)azetidine-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-Dimethylethoxy)-1-azetidinesulfonyl chloride is a chemical compound known for its unique structure and reactivity. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylethoxy)-1-azetidinesulfonyl chloride typically involves the reaction of 1-azetidine with sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-(1,1-Dimethylethoxy)-1-azetidinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as triethylamine, nucleophiles like amines and alcohols, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone .
科学的研究の応用
3-(1,1-Dimethylethoxy)-1-azetidinesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for bioactive molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein modifications.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(1,1-Dimethylethoxy)-1-azetidinesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules .
類似化合物との比較
Similar Compounds
1,1’-Biphenyl, 3-(1,1-dimethylethoxy): This compound shares a similar structural motif but differs in its reactivity and applications.
4-chloro-3-[{(1,1-dimethylethoxy)carbonyl}amino]-benzoic acid: Another compound with a related structure, used in different synthetic applications.
Uniqueness
3-(1,1-Dimethylethoxy)-1-azetidinesulfonyl chloride is unique due to its specific reactivity and the presence of the azetidine ring, which imparts distinct chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile tool in organic synthesis and research .
特性
分子式 |
C7H14ClNO3S |
|---|---|
分子量 |
227.71 g/mol |
IUPAC名 |
3-[(2-methylpropan-2-yl)oxy]azetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H14ClNO3S/c1-7(2,3)12-6-4-9(5-6)13(8,10)11/h6H,4-5H2,1-3H3 |
InChIキー |
MFGUNVVUJIGLTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1CN(C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















